

"methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate" IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

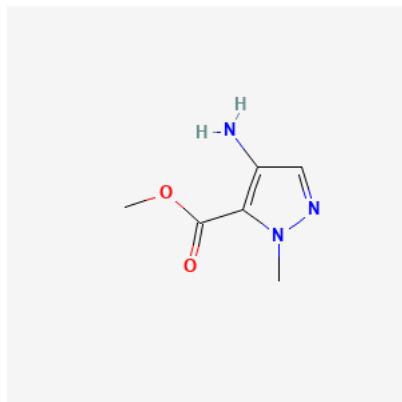
Compound Name: methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B1587756

[Get Quote](#)

An In-depth Technical Guide to **Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate**

Executive Summary: This guide provides a comprehensive technical overview of **methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate**, a key heterocyclic building block for professionals in chemical research and drug development. We delve into its precise chemical identity, regioselective synthesis, and spectroscopic validation. Furthermore, this document explores the strategic importance of the aminopyrazole scaffold in medicinal chemistry, highlighting its role as a versatile intermediate in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries. Detailed protocols, data interpretation, and safety guidelines are provided to equip researchers with the practical knowledge required to effectively utilize this compound.


Chemical Identity and Physicochemical Properties

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The specific arrangement of its functional groups—an amino group at position 4 and a methyl carboxylate group at position 5, with a methyl group on the N1 nitrogen—makes it a structurally distinct and valuable synthetic intermediate.

IUPAC Nomenclature and Structural Data

- IUPAC Name: **methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate**[\[1\]](#)

- CAS Number: 923283-54-9[\[1\]](#)
- Molecular Formula: C₆H₉N₃O₂[\[1\]](#)

- Chemical Structure:

(Image Source: PubChem CID 4715109)

Physicochemical Data

The key physical and chemical properties are summarized below for quick reference.

Property	Value	Source
Molecular Weight	155.15 g/mol	[1]
Appearance	Solid (form may vary)	N/A
Melting Point	65-75 °C	[2]
InChIKey	WMYQZQLKVASMIV-UHFFFAOYSA-N	[1]

The Aminopyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring system is a cornerstone of modern medicinal chemistry. It often serves as a bioisosteric replacement for benzene rings, a strategy used to enhance physicochemical properties such as aqueous solubility while potentially improving metabolic stability and potency. The 5-aminopyrazole motif, in particular, is considered a "privileged scaffold" because it is a structural component in a wide array of compounds with diverse biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[\[3\]](#)[\[4\]](#) Its utility

stems from the strategic placement of hydrogen bond donors and acceptors, which facilitates strong and specific interactions with biological targets such as protein kinases.[\[5\]](#)[\[6\]](#)

Regioselective Synthesis

The synthesis of substituted pyrazoles often relies on the condensation of a hydrazine with a 1,3-dielectrophile.[\[7\]](#) A critical challenge in synthesizing **methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate** is controlling the regiochemistry. The use of an unsymmetrical precursor like methylhydrazine can lead to isomeric products (e.g., the 3-amino or 5-amino analogs).[\[3\]](#)[\[8\]](#) The protocol described below is adapted from established methods for related aminopyrazole esters, designed to favor the desired 4-amino-5-carboxylate isomer.[\[9\]](#)[\[10\]](#)

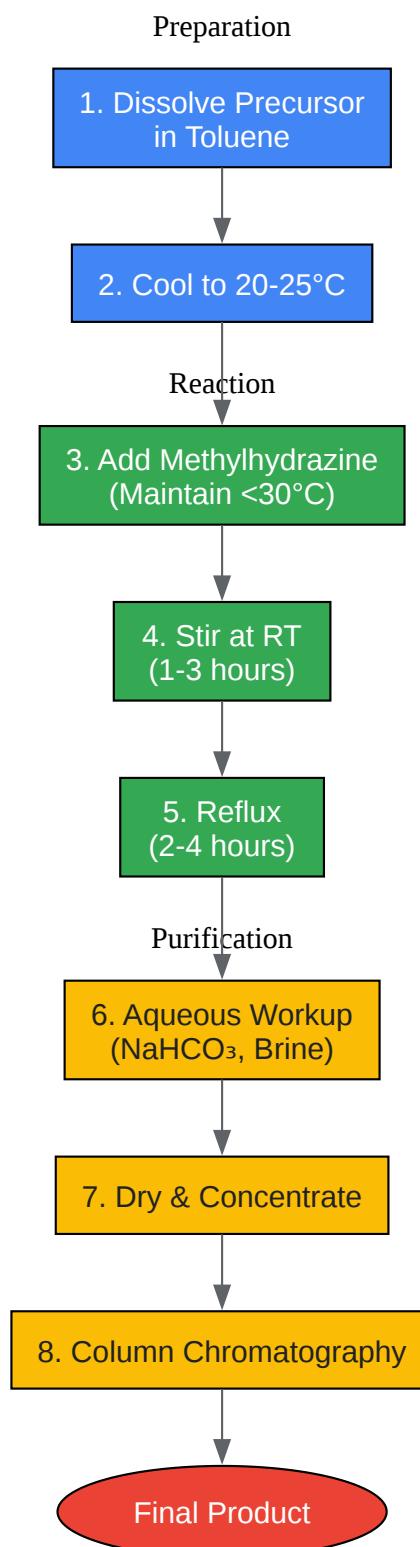
Synthetic Rationale

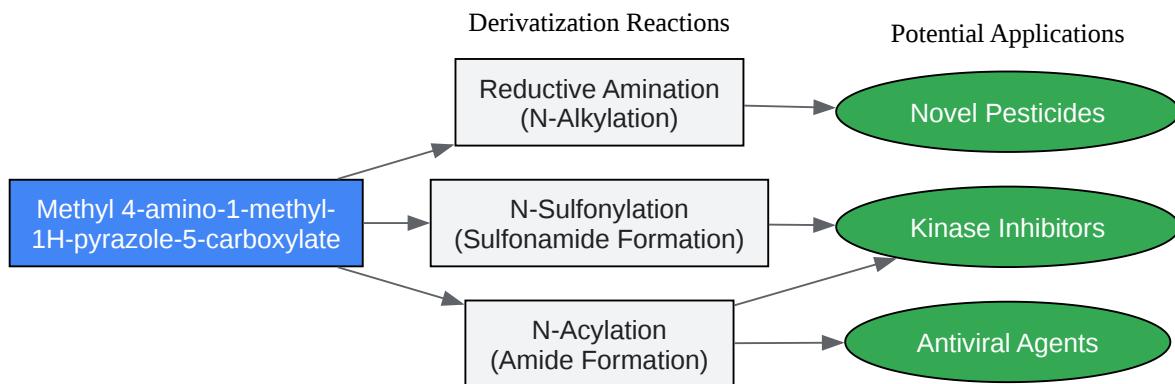
The chosen strategy involves the reaction of methylhydrazine with a derivative of methyl cyanoacetate, specifically methyl 2-cyano-3-ethoxyacrylate. This precursor contains the required three-carbon backbone and appropriate functional groups. The ethoxy group acts as a leaving group upon nucleophilic attack by the hydrazine, initiating cyclization. The subsequent tautomerization and aromatization yield the stable pyrazole ring.

Detailed Experimental Protocol

Reaction: Methylhydrazine + Methyl 2-cyano-3-ethoxyacrylate → **Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate**

Materials:


- Methylhydrazine (40% aqueous solution)
- Methyl 2-cyano-3-ethoxyacrylate
- Toluene (solvent)
- Sodium bicarbonate (for workup)
- Brine (for workup)
- Anhydrous magnesium sulfate (for drying)


- Ethyl acetate and hexanes (for chromatography)

Procedure:

- Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve methyl 2-cyano-3-ethoxyacrylate (1.0 eq) in toluene (approx. 5-10 mL per gram of starting material).
- Reagent Addition: Cool the solution to 20-25°C using a water bath. Slowly add methylhydrazine (1.1 eq, 40% aq. solution) dropwise via the dropping funnel over 30 minutes. The causality for this controlled addition is to manage the exothermic nature of the reaction and prevent the formation of side products. The temperature should be maintained below 30°C.
- Initial Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours to ensure the initial condensation is complete.[\[10\]](#)
- Cyclization: Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 2-4 hours. This provides the necessary thermal energy to drive the intramolecular cyclization and subsequent elimination of ethanol and water to form the aromatic pyrazole ring.
- Workup and Extraction: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any acid impurities) and brine (to reduce the solubility of organic material in the aqueous phase).
- Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The causality for this step is to separate the desired product from unreacted starting materials and any isomeric byproducts.
- Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield **methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate** as a solid.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Common derivatization pathways for the core scaffold.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

[1]* Hazard Statements:

- H302: Harmful if swallowed. [1] * H315: Causes skin irritation. [1] * H319: Causes serious eye irritation. [1] * H335: May cause respiratory irritation. *[1] Precautionary Measures:
- Use only in a well-ventilated area or under a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [2] * Avoid breathing dust or vapors.
- In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

[2]## 7. References

- PubChem. (n.d.). **methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate**. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

- Biosynce. (n.d.). **Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate** CAS 923283-54-9. Retrieved from --INVALID-LINK--
- PubChem. (n.d.). methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
- Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from --INVALID-LINK--
- PMC. (2020). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. National Institutes of Health. Retrieved from --INVALID-LINK--
- ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Retrieved from --INVALID-LINK--
- ChemicalBook. (n.d.). methyl 1h-pyrazole-4-carboxylate(51105-90-9) 1 h nmr. Retrieved from --INVALID-LINK--
- Rosa, L. S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. *Molecules*, 26(13), 3808. Retrieved from --INVALID-LINK--
- PMC. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. National Institutes of Health. Retrieved from --INVALID-LINK--
- Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. Retrieved from --INVALID-LINK--
- Al-Mousawi, S. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. *Beilstein Journal of Organic Chemistry*, 7, 63–79. Retrieved from --INVALID-LINK--
- PharmaBlock. (n.d.). Pyrazoles in Drug Discovery. Retrieved from --INVALID-LINK--
- BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of Methyl 3-amino-1H-pyrazole-4-carboxylate in Drug Discovery. Retrieved from --INVALID-LINK--

- PMC. (2014). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. National Institutes of Health. Retrieved from --INVALID-LINK--
- MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Retrieved from --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | C6H9N3O2 | CID 4715109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynce.com [biosynce.com]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 15140326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]
- To cite this document: BenchChem. ["methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate" IUPAC name and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587756#methyl-4-amino-1-methyl-1h-pyrazole-5-carboxylate-iupac-name-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com